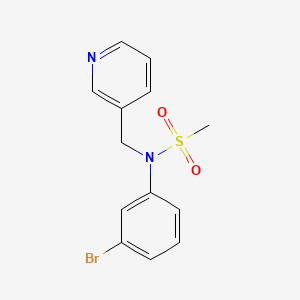
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide, also known as BPH-715, is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer and inflammation. In
作用機序
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, this compound can inhibit the activity of the enzyme MMP-9, which is involved in the growth and spread of cancer cells. This compound can also inhibit the activity of the protein NF-κB, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammation. This compound can also inhibit the growth and spread of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and mechanisms involved in the development of diseases. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it a suitable candidate for drug development.
One limitation of using this compound in lab experiments is its limited availability and high cost. The synthesis method for this compound is complex and time-consuming, which can limit its use in large-scale experiments. Additionally, more research is needed to fully understand the safety and efficacy of this compound in treating various diseases.
将来の方向性
There are several future directions for the research and development of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. One direction is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, more research is needed to fully understand the safety and efficacy of this compound in treating various diseases.
合成法
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product. This intermediate product is then reacted with methanesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties, as it can reduce inflammation in various tissues. Additionally, this compound has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-19(17,18)16(10-11-4-3-7-15-9-11)13-6-2-5-12(14)8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPABDWZOVNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CN=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
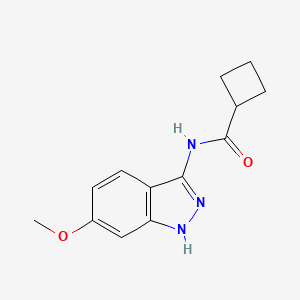
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
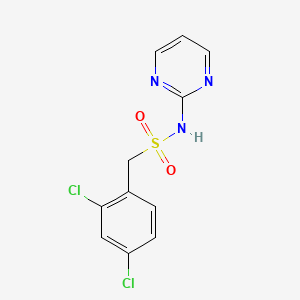
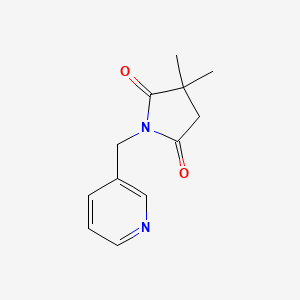
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
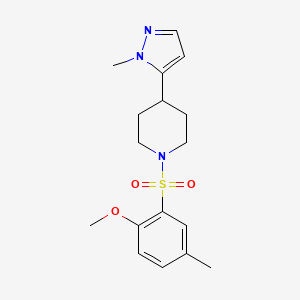
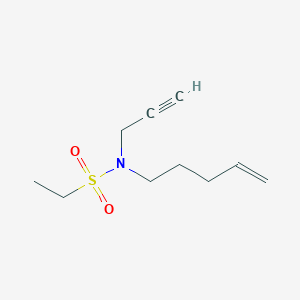
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
